molecular formula C9H11NO B3174020 3-(6-Methoxy-2-pyridyl)-1-propene CAS No. 951886-68-3

3-(6-Methoxy-2-pyridyl)-1-propene

Cat. No. B3174020
CAS RN: 951886-68-3
M. Wt: 149.19 g/mol
InChI Key: BSJFJABVHNHPMS-UHFFFAOYSA-N
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Description

“6-Methoxy-2-pyridineacetic acid” is a chemical compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 .


Molecular Structure Analysis

The molecular structure of “6-Methoxy-2-pyridineacetic acid” consists of a pyridine ring with a methoxy group at the 6th position and an acetic acid group at the 2nd position .


Physical And Chemical Properties Analysis

“6-Methoxy-2-pyridineacetic acid” has a predicted boiling point of 294.5±25.0 °C and a predicted density of 1.246±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Ligand Preparation and Coordination Chemistry

A study by Ghaffarinia and Golchoubian (2005) reported the preparation of phenol-based acyclic ligands involving 3-(6-Methoxy-2-pyridyl)-1-propene in the synthesis process. The compound was utilized as an intermediate in the formation of ligands with double sets of coordination sites, indicating its role in the field of coordination chemistry and ligand synthesis (Ghaffarinia & Golchoubian, 2005).

Catalysis

The compound has been involved in the synthesis of palladium(II) complexes of (pyridyl)imine ligands, which have been used as catalysts for the methoxycarbonylation of olefins. Zulu et al. (2020) described how reactions involving this compound resulted in the formation of monometallic complexes, which then served as active catalysts for converting higher olefins to linear and branched esters (Zulu et al., 2020).

Polymerization

3-(6-Methoxy-2-pyridyl)-1-propene has been used in the field of polymer chemistry as well. Devaine-Pressing, Dawe, and Kozak (2015) discussed the utilization of related compounds in the copolymerization of cyclohexene oxide and carbon dioxide, yielding low molecular weight polycarbonate with narrow dispersities (Devaine-Pressing et al., 2015).

Photovoltaic Research

In the realm of photovoltaic research, the compound has been mentioned as a part of the study on polymer-based photovoltaic cells. Dang, Hirsch, and Wantz (2011) noted the use of related methoxy compounds in the fabrication of solar cells, particularly focusing on the blends of P3HT and PCBM for bulk-heterojunction structures (Dang et al., 2011).

Organic Synthesis

In organic synthesis, Nedolya et al. (2002) described the use of related methoxy compounds in a new approach to the pyridine ring, showcasing the compound's role in the synthesis of heterocyclic compounds (Nedolya et al., 2002).

Photoreactions

Park and Baek (2004) studied the photoreactions of related methoxy compounds, observing novel intramolecular cycloaddition products, indicating the compound's potential in photochemistry applications (Park & Baek, 2004).

Mechanism of Action

Target of Action

The primary target of 3-(6-Methoxy-2-pyridyl)-1-propene, also known as Pyributicarb , is the sterol biosynthesis pathway in plants . This compound is a monothiocarbamic ester used as a herbicide, demonstrating some fungicidal activity . It is primarily used for the control of grasses in rice paddy fields .

Mode of Action

Pyributicarb interacts with its targets by inhibiting the sterol biosynthesis pathway . This inhibition disrupts the normal functioning of the plant cells, leading to their death and thus controlling the growth of unwanted grasses .

Biochemical Pathways

The affected biochemical pathway is the sterol biosynthesis pathway . Sterols are essential components of plant cell membranes, and their biosynthesis is crucial for plant growth and development. By inhibiting this pathway, Pyributicarb prevents the synthesis of sterols, disrupting cell membrane integrity and function, leading to plant death .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pyributicarb are characterized by its low solubility in water and its non-persistence in paddy fields . It has a half-life of 13-18 days in these environments . These properties impact the bioavailability of Pyributicarb, influencing its effectiveness as a herbicide.

Result of Action

The molecular and cellular effects of Pyributicarb’s action include the disruption of cell membrane integrity and function due to the inhibition of sterol biosynthesis . This leads to the death of the plant cells, effectively controlling the growth of unwanted grasses in rice paddy fields .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyributicarb. For instance, its low solubility in water and non-persistence in paddy fields suggest that it may be less effective in environments with heavy rainfall or irrigation . Additionally, it is highly toxic to aquatic organisms , indicating that its use must be carefully managed to minimize environmental impact.

Safety and Hazards

The safety data for “6-Methoxy-2-pyridineacetic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

2-methoxy-6-prop-2-enylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-3-5-8-6-4-7-9(10-8)11-2/h3-4,6-7H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJFJABVHNHPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293124
Record name 2-Methoxy-6-(2-propen-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Methoxy-2-pyridyl)-1-propene

CAS RN

951886-68-3
Record name 2-Methoxy-6-(2-propen-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(2-propen-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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